

A Comparative Spectroscopic Analysis of Phenoxyethylamine Derivatives

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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

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This guide provides a detailed comparative analysis of the spectroscopic data for three phenoxyethylamine derivatives: 2-phenoxyethylamine, N-methyl-2-phenoxyethylamine, and 2-(4-methoxyphenoxy)ethanamine. The information presented is intended to aid in the identification, characterization, and quality control of these and related compounds. The data is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the three phenoxyethylamine derivatives.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2-Phenoxyethylamine	Aromatic H: ~6.9-7.3 (m, 5H)- OCH ₂ –: ~4.1 (t, 2H)-CH ₂ N–: ~3.1 (t, 2H)-NH ₂ : ~1.5 (s, 2H)	C-O (Aromatic): ~158Aromatic CH: ~129, ~121, ~114-OCH ₂ –: ~68-CH ₂ N–: ~42
N-Methyl-2-phenoxyethylamine	Aromatic H: ~6.9-7.3 (m, 5H)- OCH ₂ –: ~4.0 (t, 2H)-CH ₂ N–: ~2.9 (t, 2H)-NH(CH ₃): ~2.5 (s, 3H)-NH–: ~1.8 (s, 1H)	C-O (Aromatic): ~158Aromatic CH: ~129, ~121, ~114-OCH ₂ –: ~69-CH ₂ N–: ~50-NCH ₃ : ~36
2-(4-Methoxyphenoxy)ethanamine	Aromatic H (d, 2H, ortho to OCH ₃): ~6.85Aromatic H (d, 2H, meta to OCH ₃): ~6.80- OCH ₂ –: ~4.0 (t, 2H)-CH ₂ N–: ~3.0 (t, 2H)-OCH ₃ : ~3.75 (s, 3H)-NH ₂ : ~1.4 (s, 2H)	C-O (Aromatic, C4): ~154C-O (Aromatic, C1): ~152Aromatic CH: ~115, ~114-OCH ₃ : ~55- OCH ₂ –: ~68-CH ₂ N–: ~42

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
2-Phenoxyethylamine[1]	~3300-3400 (N-H stretch, amine)~3000-3100 (C-H stretch, aromatic)~2850-2950 (C-H stretch, aliphatic)~1600, ~1500 (C=C stretch, aromatic)~1240 (C-O stretch, aryl ether)
N-Methyl-2-phenoxyethylamine	~3300 (N-H stretch, secondary amine)~3000- 3100 (C-H stretch, aromatic)~2850-2950 (C-H stretch, aliphatic)~1600, ~1500 (C=C stretch, aromatic)~1240 (C-O stretch, aryl ether)
2-(4-Methoxyphenoxy)ethanamine	~3300-3400 (N-H stretch, amine)~3000-3100 (C-H stretch, aromatic)~2850-2950 (C-H stretch, aliphatic)~2830 (C-H stretch, -OCH ₃)~1610, ~1510 (C=C stretch, aromatic)~1230 (asymmetric C-O-C stretch)~1040 (symmetric C-O-C stretch)

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Phenoxyethylamine[2]	137	107 ([M-CH ₂ NH ₂] ⁺)94 ([C ₆ H ₅ OH] ⁺)77 ([C ₆ H ₅] ⁺)30 ([CH ₂ NH ₂] ⁺)
N-Methyl-2-phenoxyethylamine	151	107 ([M-CH ₂ NHCH ₃] ⁺)94 ([C ₆ H ₅ OH] ⁺)77 ([C ₆ H ₅] ⁺)44 ([CH ₂ NHCH ₃] ⁺)
2-(4-Methoxyphenoxy)ethanamine[3]	167	137 ([M-CH ₂ NH ₂] ⁺)124 ([CH ₃ OC ₆ H ₅ OH] ⁺)109 ([CH ₃ OC ₆ H ₄] ⁺)30 ([CH ₂ NH ₂] ⁺)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
2-Phenoxyethylamine	~270, ~276	Methanol or Ethanol
N-Methyl-2-phenoxyethylamine	~270, ~276	Methanol or Ethanol
2-(4-Methoxyphenoxy)ethanamine	~225, ~290	Methanol or Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the phenoxyethylamine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- **^1H NMR Acquisition:** Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- **^{13}C NMR Acquisition:** Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a larger number of scans may be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Neat Liquid):** For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the sample) is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} , and is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** For these relatively small and volatile molecules, Electron Ionization (EI) is a common technique. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For LC-MS, a softer ionization technique like Electrospray Ionization (ESI) is typically used, which often results in a more prominent molecular ion peak.

[2]

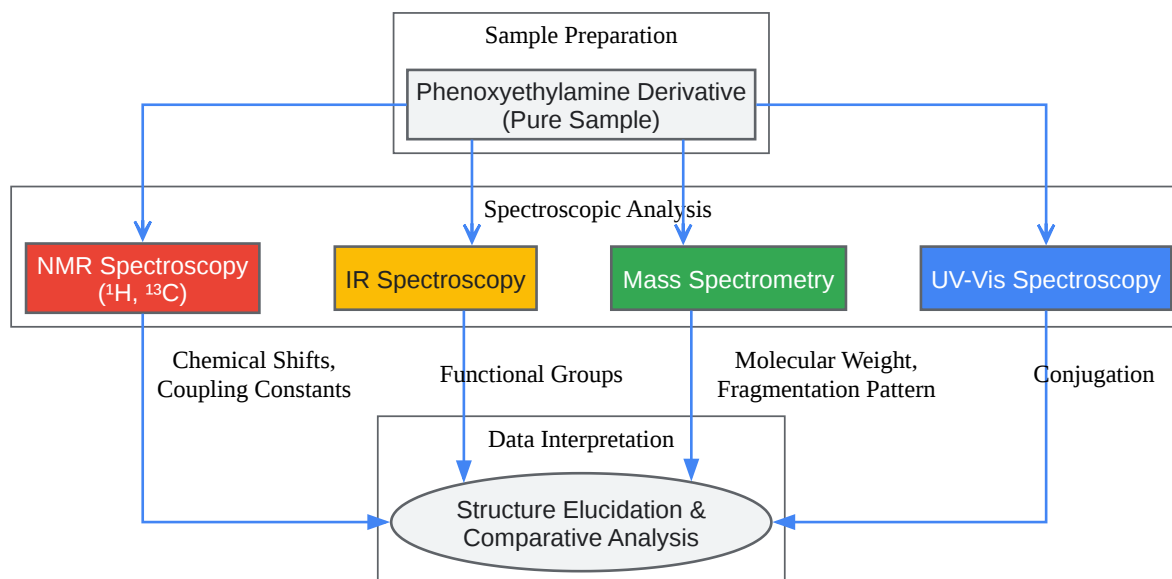
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** The sample solution is placed in a quartz cuvette. A baseline spectrum of the pure solvent in a matched cuvette is first recorded. The UV-Vis spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is reported.

Visualizations

Workflow for Spectroscopic Analysis of Phenoxyethylamines



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Caption: Workflow for the spectroscopic analysis of phenoxyethylamine derivatives.

General Signaling Pathway for Spectroscopic Signal Generation



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Caption: Generalized pathway for spectroscopic signal generation.

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